2-amino-5-chloro-3-fluoro-N-(2-pyrrol-1-ylethyl)benzamide
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Overview
Description
2-amino-5-chloro-3-fluoro-N-(2-pyrrol-1-ylethyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzamide core substituted with amino, chloro, and fluoro groups, along with a pyrrole moiety attached via an ethyl linker. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-3-fluoro-N-(2-pyrrol-1-ylethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Nitration and Reduction: The starting material, 2-chloro-5-fluorobenzonitrile, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Amidation: The resulting 2-amino-5-chloro-3-fluorobenzonitrile is then reacted with 2-pyrrol-1-ylethylamine under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-3-fluoro-N-(2-pyrrol-1-ylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an imine or amine.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Nitroso or nitro derivatives.
Reduction: Imine or amine derivatives.
Scientific Research Applications
2-amino-5-chloro-3-fluoro-N-(2-pyrrol-1-ylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-3-fluoro-N-(2-pyrrol-1-ylethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chloro-N,3-dimethylbenzamide
- 2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide
- 2-amino-5-chloro-2′-fluorobenzophenone
Uniqueness
2-amino-5-chloro-3-fluoro-N-(2-pyrrol-1-ylethyl)benzamide is unique due to the presence of the pyrrole moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-amino-5-chloro-3-fluoro-N-(2-pyrrol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O/c14-9-7-10(12(16)11(15)8-9)13(19)17-3-6-18-4-1-2-5-18/h1-2,4-5,7-8H,3,6,16H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZMFWOTDVQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCNC(=O)C2=C(C(=CC(=C2)Cl)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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